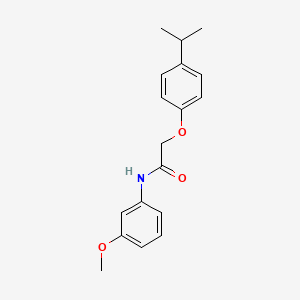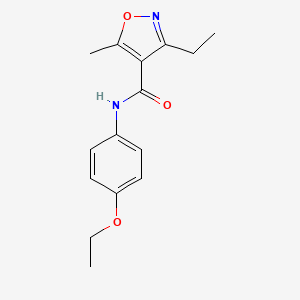
N-benzyl-3-(4-nitrophenyl)acrylamide
Vue d'ensemble
Description
N-benzyl-3-(4-nitrophenyl)acrylamide, also known as BNPAA, is a highly reactive compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamides, which are widely used in the synthesis of various polymers, coatings, and adhesives. BNPAA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Applications De Recherche Scientifique
Synthesis and Characterization
N-benzyl-3-(4-nitrophenyl)acrylamide and related compounds have been extensively studied for their synthesis and characterization. One study focused on the synthesis and characterization of N-(4-nitrophenyl)acrylamide, including its interaction with nucleic acid bases and amino acids, and its low toxicity on cancer cells (Tanış, Çankaya, & Yalçın, 2019). Another research explored the synthesis and characterization of acrylamide derivatives for corrosion inhibition in nitric acid solutions of copper, demonstrating their effectiveness as corrosion inhibitors (Abu-Rayyan et al., 2022).
Reactivity Studies
The reactivity of polymeric amines derived from copolymers of acrylamide has been investigated, particularly in the context of peptide bond formation (Chandy & Pillai, 1995). This type of research is critical in understanding the potential applications of these compounds in polymer science and biochemistry.
Catalytic Applications
In the field of catalysis, studies have been conducted on the use of acrylamide-mediated polymerized complexing methods for the preparation of metal/N-doped carbon nanocatalysts, showcasing their high catalytic activity for hydrogenation of 4-nitrophenol (Jiang et al., 2021).
Copolymerization and Polymer Chemistry
N-benzyl-3-(4-nitrophenyl)acrylamide derivatives have been used in copolymerization studies, which are essential for understanding their behavior in various polymer blends and applications. For example, the copolymerization of 4-nitrophenyl acrylate with methyl methacrylate was studied to understand its synthesis, characterization, and reactivity ratios (Thamizharasi, Gnanasundaram, & Balasubramanian, 1999).
Propriétés
IUPAC Name |
(E)-N-benzyl-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(17-12-14-4-2-1-3-5-14)11-8-13-6-9-15(10-7-13)18(20)21/h1-11H,12H2,(H,17,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOIWASCQLCFMM-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5873129.png)
![N-benzyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5873143.png)

![3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5873157.png)
![4-[(4-bromo-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5873165.png)
![3-amino-2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5873173.png)
![N'-[(2,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5873174.png)

![2-methyl-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5873181.png)

![N-[4-(benzyloxy)phenyl]-2-ethylbutanamide](/img/structure/B5873201.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5873206.png)
